molecular formula C11H11N3OS B3140598 6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol CAS No. 478031-31-1

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol

Cat. No.: B3140598
CAS No.: 478031-31-1
M. Wt: 233.29 g/mol
InChI Key: LIBMNCJZHMMZLO-UHFFFAOYSA-N
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Description

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol is a compound that features a pyrimidine ring substituted with a pyridinyl group and a methylsulfanyl group

Preparation Methods

The synthesis of 6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Synthetic Route: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a methylthiol (CH3SH) or a methylsulfanyl chloride (CH3SCl) is used as the nucleophile.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridinyl and pyrimidinol groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as amines or alkoxides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine and pyridine derivatives are known to be effective.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol can be compared with other similar compounds, such as:

    6-(Methylsulfanyl)-2-(4-pyridinyl)pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-(4-Pyridinyl)-4-pyrimidinol: Lacks the methylsulfanyl group, which may influence its chemical properties and applications.

    6-(Methylsulfanyl)-4-pyrimidinol:

Properties

IUPAC Name

4-(methylsulfanylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBMNCJZHMMZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)NC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198132
Record name 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478031-31-1
Record name 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478031-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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